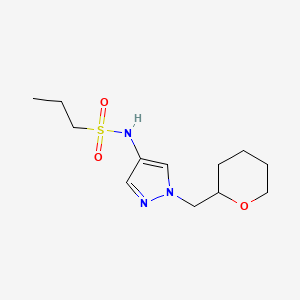
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide, commonly referred to as Dihydro-2H-pyran (DHP), is an organic intermediate. It serves as a protective group in chemical synthesis . DHP can be synthesized from tetrahydrofurfuryl alcohol .
Molecular Structure Analysis
The molecular formula of DHP is C5H8O , with a molecular weight of 84.12 g/mol . Its chemical structure consists of a pyran ring with a tetrahydro-2H-pyran-2-ylmethyl group and a 1H-pyrazol-4-ylsulfonamide moiety .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Medical Applications
Sulfonamide compounds have been foundational in the development of synthetic bacteriostatic antibiotics, which are crucial for treating bacterial infections and diseases caused by microorganisms. These compounds have also found applications in the development of diuretics, carbonic anhydrase inhibitors, and antiepileptics. Moreover, sulfonamides are utilized in antiviral, anticancer agents, and Alzheimer’s disease drugs, showcasing their versatility and significance in medical research and therapeutic applications (Gulcin & Taslimi, 2018).
Environmental Science
Sulfonamides and their derivatives play a critical role in environmental science, particularly in the study of microbial degradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, degradation pathways, and the impact of sulfonamide-containing pollutants on ecosystems. The research emphasizes the need for evaluating the environmental biodegradability of these compounds to manage and mitigate their presence in the environment effectively (Liu & Avendaño, 2013).
Catalysis and Material Science
In catalysis and material science, sulfonamide compounds contribute to the development of novel catalysts and materials with specific properties. Their application in creating hydroprocessing catalysts, for example, demonstrates their utility in refining processes and environmental technologies. These catalysts are essential for improving the efficiency of hydrodesulfurization and hydrodenitrogenation, crucial for producing cleaner fuels and reducing environmental pollution (Oyama et al., 2009).
Chemical Synthesis
In chemical synthesis, sulfonamide compounds are instrumental in developing novel synthetic pathways and reagents. Their use in organic synthesis, including the formation of N-halo reagents, highlights their significance in expanding the toolkit available for chemists to carry out functional group transformations, halogenation, acylation, and other critical reactions in organic chemistry (Kolvari et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-11-8-13-15(9-11)10-12-5-3-4-6-18-12/h8-9,12,14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBVHAFUXQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)
![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)
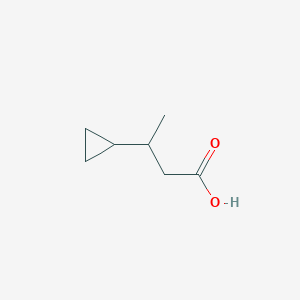

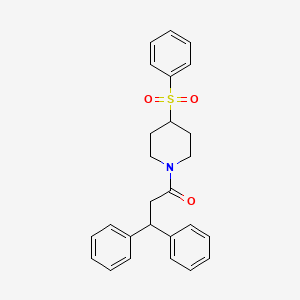

![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)

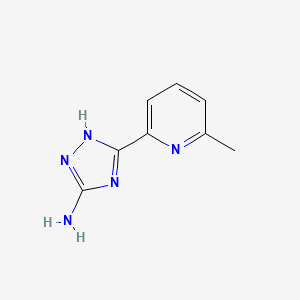
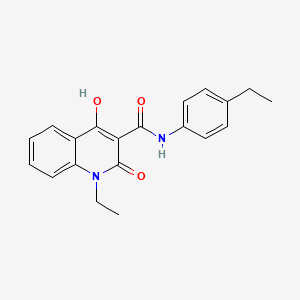
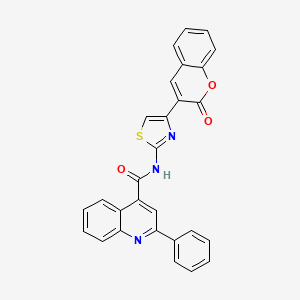
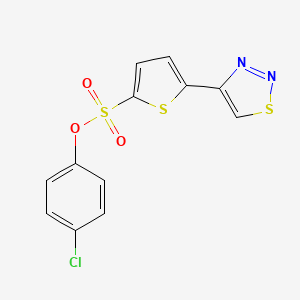
![4-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2769923.png)
